molecular formula C23H15BrN2O5S2 B306628 AN-698

AN-698

Cat. No.: B306628
M. Wt: 543.4 g/mol
InChI Key: SLZAJYHBJSLAEA-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AN-698 (Specs ID: this compound/40780701) is a small-molecule inhibitor identified through computational screening from the Specs-SC molecular library. It has demonstrated dual inhibitory activity against both BCL-2 anti-apoptotic proteins and GSK-3β, making it a multifunctional candidate for anticancer and neurodegenerative disease research .

Properties

Molecular Formula

C23H15BrN2O5S2

Molecular Weight

543.4 g/mol

IUPAC Name

[2-bromo-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C23H15BrN2O5S2/c1-30-15-7-9-16(10-8-15)33(28,29)31-20-11-6-14(12-17(20)24)13-21-22(27)26-19-5-3-2-4-18(19)25-23(26)32-21/h2-13H,1H3/b21-13-

InChI Key

SLZAJYHBJSLAEA-BKUYFWCQSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Br

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AN-698 typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . This reaction is often carried out under mild conditions, using solvents like ethanol or acetonitrile, and may require catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

AN-698 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve moderate temperatures (25-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiazolo[3,2-a]benzimidazole derivatives .

Scientific Research Applications

AN-698 has several scientific research applications:

Mechanism of Action

The mechanism by which AN-698 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolo[3,2-a]benzimidazole core can mimic purine structures, allowing it to bind to nucleic acids and proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : ~490–529 g/mol .
  • Structural Features : Contains sulfur-containing groups (e.g., sulfanyl/thiazole derivatives), aromatic rings, and amide groups, which are critical for binding to BCL-2 .
  • Thermodynamic Binding : Differential scanning calorimetry (DSC) studies confirm its solubility and stable interaction with BCL-2 .

Comparison with Similar Compounds

AN-698 is compared below with structurally and functionally analogous compounds, including AJ-292 (BAU-58), AG-205 (BAU-199), and FDA-approved BCL-2 inhibitor venetoclax.

BCL-2 Inhibitors

Table 1: Binding and Efficacy Profiles of BCL-2 Inhibitors

Compound (Specs ID) MM/GBSA (kcal/mol) IC50 (µM) Key Structural Features Efficacy in Glioblastoma
This compound (40780701) -102.65 ± 4.56 25 Sulfur groups, aromatic rings Most effective in vivo at low doses
AJ-292 (12931005) -68.84 ± 6.03 17 Indole ring, amide groups Moderate activity
AG-205 (12549135) -107.41 ± 7.49 22 Thiazole derivatives Lower potency than this compound
Venetoclax (FDA-approved) N/A 0.01–0.1* Bulky hydrophobic groups Limited blood-brain barrier penetration

*Venetoclax data from independent studies .

Key Findings:

  • Binding Affinity : this compound shows stronger MM/GBSA scores (-102.65 kcal/mol) than AJ-292 and AG-205, indicating superior predicted binding to BCL-2 .
  • Therapeutic Efficacy : this compound outperforms AJ-292 and AG-205 in reducing glioblastoma tumor growth in vivo, even at lower concentrations .

GSK-3β Inhibitors

Table 2: GSK-3β Inhibition Profiles

Compound (Specs ID) IC50 (µM) Structural Core
This compound (41607072) 15.50 ± 1.57 Thiazolidinone derivatives
Compound 1 (Specs DB) 6.74 ± 1.05 Five-membered heterocycle
Compound 2 (Specs DB) 17.42 ± 2.85 Aromatic-amide hybrid

Key Findings:

  • This compound’s IC50 (15.50 µM) is higher than other Specs database hits, suggesting moderate GSK-3β inhibition .
  • Molecular dynamics simulations reveal that this compound’s thiazolidinone core interacts with key GSK-3β residues, but further structural modifications are needed to enhance potency .

Structural Comparison with Venetoclax

  • Similarities : Both this compound and venetoclax utilize aromatic and amide groups for target engagement .
  • Differences : Venetoclax relies on bulky substituents for high-affinity BCL-2 binding, whereas this compound’s compact structure prioritizes solubility and synthetic tractability .

Research Implications and Limitations

  • Strengths : this compound’s dual-target inhibition and favorable pharmacokinetic profile (e.g., solubility, low toxicity) position it as a versatile scaffold for drug development .
  • Limitations : Its moderate IC50 values in both BCL-2 and GSK-3β assays highlight the need for optimization to match clinical-stage inhibitors like venetoclax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.